molecular formula C8H20Cl2N2 B2768236 (R)-1-Isobutylpyrrolidin-3-amine dihydrochloride CAS No. 1286207-52-0

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2768236
CAS No.: 1286207-52-0
M. Wt: 215.16
InChI Key: RFICWJOZWCOIDQ-YCBDHFTFSA-N
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Description

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with an isobutyl group at the 1-position and an amine at the 3-position, in its (R)-enantiomeric form. The dihydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name

(3R)-1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFICWJOZWCOIDQ-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Isobutylpyrrolidin-3-one.

    Reduction: The ketone group in the precursor is reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Formation of Dihydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Controlled Temperature: Maintaining the reaction mixture at a specific temperature range to optimize the reduction process.

    Solvent Selection: Using solvents like tetrahydrofuran (THF) or ethanol to facilitate the reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Isobutylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Solvents: Solvents such as THF, ethanol, or dichloromethane (DCM) are frequently used.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride has been investigated for its role as a dual antagonist for serotonin receptors, specifically 5-HT6 and dopamine D3 receptors. This dual action is promising for treating neurodegenerative diseases and psychiatric disorders. Studies have shown that compounds with similar structures exhibit neuroprotective properties against astrocyte damage, which is crucial in conditions like Alzheimer's disease and other forms of dementia .

2. Structure-Activity Relationship Studies:
Research indicates that the introduction of alkyl substituents at the nitrogen atom enhances the binding affinity to serotonin receptors. For instance, this compound has demonstrated a Ki value of approximately 27 nM for the 5-HT6 receptor, indicating strong receptor interaction compared to other compounds in its class .

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in vitro. The compound was tested against doxorubicin-induced astrocyte damage. Results indicated that it significantly improved cell viability and reduced lactate dehydrogenase release, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Cognitive Enhancements
In another investigation, this compound was assessed for cognitive enhancement properties. The compound was shown to improve memory retention in animal models, supporting its use in treating cognitive deficits associated with aging and neurodegeneration .

Comparative Analysis of Related Compounds

The following table summarizes the binding affinities of various related compounds to serotonin receptors:

Compound NameKi (5-HT6) [nM]Ki (D3) [nM]Neuroprotective Properties
(R)-1-Isobutylpyrrolidin-3-amine2730Yes
PZ-16437Not reportedModerate
Compound 1930Not reportedSignificant

Mechanism of Action

The mechanism of action of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing physiological processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Position) Backbone CAS Number
(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride* C₈H₁₈N₂·2HCl 223.17 (calc.) Isobutyl (1), amine (3) Pyrrolidine Not provided
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride C₇H₁₆N₂·2HCl 201.14 Isopropyl (1), amine (3) Pyrrolidine 1201013-61-7
(R)-3-Amino-1-Methyl-piperidine dihydrochloride C₆H₁₅N₂·2HCl 150.65 Methyl (1), amine (3) Piperidine 1157849-50-7
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride C₁₀H₂₂N₂·2HCl 241.20 Cyclopentylmethyl (1), amine (3) Pyrrolidine 1286208-46-5

Key Observations:

Backbone Flexibility: Pyrrolidine derivatives (e.g., isobutyl, isopropyl, cyclopentylmethyl) exhibit a five-membered ring with restricted conformational flexibility compared to six-membered piperidine analogs (e.g., (R)-3-Amino-1-Methyl-piperidine dihydrochloride). Piperidine derivatives may exhibit enhanced binding to flat enzymatic pockets due to their chair conformations .

Substituent Effects :

  • Isobutyl vs. Isopropyl : The isobutyl group in the target compound introduces greater steric bulk and lipophilicity compared to the isopropyl group in (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride. This may influence solubility, membrane permeability, and receptor interaction .
  • Cyclopentylmethyl : The bulky cyclopentylmethyl group in (R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride likely reduces solubility but enhances selectivity for hydrophobic binding sites .

Chirality :

  • All listed compounds are chiral at the 3-position (amine-bearing carbon). Enantiomeric purity is critical for biological activity, as seen in drugs like levocetirizine dihydrochloride, where the (R)-enantiomer is pharmacologically active .

Research Findings and Limitations

  • Pharmacological Data: No direct studies on the target compound were found. However, related compounds like capmatinib dihydrochloride (a non-chiral dihydrochloride salt) demonstrate pH-dependent solubility and polymorphism, suggesting similar physicochemical behavior for pyrrolidine derivatives .
  • Toxicity: Limited data exist for most analogs.
  • Synthetic Utility: Compounds like (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride are used as intermediates in peptide synthesis, indicating the broader applicability of such chiral amines .

Biological Activity

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H17Cl2N
  • Molecular Weight: 196.14 g/mol

Synthesis Methods:
The synthesis of this compound typically involves the following steps:

  • Formation of the pyrrolidine ring through cyclization of appropriate amines and carbonyl compounds.
  • Subsequent introduction of the isobutyl group via alkylation.
  • Dihydrochloride salt formation for enhanced solubility and stability.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems:

  • Serotonin Receptor Modulation: The compound has been investigated for its role as a modulator of serotonin receptors, particularly 5-HT3 and 5-HT6 receptors, which are implicated in mood regulation and cognitive functions .
  • Dopaminergic Activity: Preliminary studies suggest potential dopaminergic activity, which may contribute to its effects on mood and cognition.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

StudyFindings
Demonstrated inhibition of 5-HT3 receptor activity, indicating potential for antipsychotic effects.
Showed modulation of dopaminergic pathways, suggesting implications for treating disorders like schizophrenia.

Case Studies

  • Antipsychotic Potential:
    A study evaluated the compound's efficacy in animal models for schizophrenia, showing significant reductions in hyperactivity and improvements in cognitive deficits .
  • Cognitive Enhancement:
    Another investigation focused on the compound's role in enhancing memory and learning in rodent models, correlating with increased serotonergic activity.

Therapeutic Potential

The biological activities suggest that this compound could be developed into a therapeutic agent for:

  • Mood Disorders: Leveraging its serotonergic modulation.
  • Cognitive Impairments: Potential use in conditions like Alzheimer's disease or schizophrenia.

Future Research Directions

Further research is warranted to:

  • Elucidate detailed mechanisms of action at the molecular level.
  • Conduct clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-Isobutylpyrrolidin-3-amine dihydrochloride, and how can enantiomeric purity be ensured?

  • Methodology :

  • Core Synthesis : Adapt methods from structurally analogous compounds. For example, 1-benzylpyrrolidin-3-amine hydrochloride is synthesized via reactions of (3R)-(+)-benzylaminopyrrolidine with di-tert-butyl dicarbonate under controlled conditions . Replace the benzyl group with isobutyl for target compound synthesis.
  • Chiral Resolution : Use tartaric acid derivatives for enantiomeric resolution of racemic mixtures, as demonstrated for similar pyrrolidine derivatives .
  • Purification : Employ column chromatography (e.g., silica gel with methanol/dichloromethane gradients) followed by recrystallization in ethanol to achieve >98% purity.

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and proton environments, comparing shifts to structurally related compounds like (S)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride .
  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and UV detection at 254 nm to assess enantiomeric excess (>99% for pharmacologically relevant studies) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+^+ for C8_8H19_{19}N2_2·2HCl: 227.23 g/mol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • Storage : Store at 2–8°C in airtight containers to prevent decomposition. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Decomposition Risks : Thermal degradation produces hydrogen chloride and nitrogen oxides; conduct reactions in fume hoods with scrubbers .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines from analogous compounds (e.g., (R)-1-isopropylpyrrolidin-3-amine dihydrochloride) for toxicity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the isobutyl group (e.g., cyclobutyl or fluorinated variants) and assess binding affinity via receptor assays .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like dopamine or serotonin receptors, leveraging structural data from related pyrrolidine derivatives .
  • Data Analysis : Compare IC50_{50} values across analogs using ANOVA to identify statistically significant improvements in potency (p < 0.05) .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across labs. For example, discrepancies in receptor binding may arise from variations in cell line viability .
  • Metabolic Stability Testing : Use liver microsomes (human or murine) to assess compound stability. Correlate half-life (t1/2_{1/2}) with in vivo efficacy .
  • Cross-Validation : Validate findings with orthogonal techniques (e.g., SPR for binding kinetics vs. radioligand displacement assays) .

Q. How can enantioselective synthesis of this compound be scaled for preclinical studies?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Optimize palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) with chiral ligands like BINAP to enhance yield and enantiomeric excess (>95%) .
  • Process Chemistry : Transition from batch to flow chemistry for improved temperature control and reduced byproduct formation .
  • Quality Control : Implement in-line FTIR and PAT (Process Analytical Technology) to monitor reaction progression in real time .

Key Research Gaps

  • Mechanistic Studies : No in vivo data on blood-brain barrier penetration or metabolite identification .
  • Toxicity Profiling : Acute toxicity (LD50_{50}) and genotoxicity (Ames test) remain uncharacterized .

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